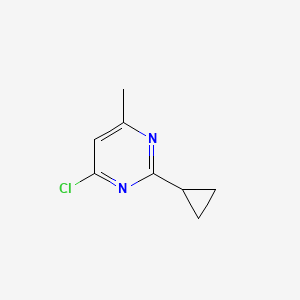

4-Chloro-2-cyclopropyl-6-methylpyrimidine

Descripción

4-Chloro-2-cyclopropyl-6-methylpyrimidine (molecular formula: C₈H₉ClN₂) is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, a cyclopropyl group at position 2, and a methyl group at position 4. Its SMILES notation is CC1=CC(=NC(=N1)C2CC2)Cl, and its InChIKey is RLILYTYYFLBNJR-UHFFFAOYSA-N . Collision cross-section (CCS) predictions for its ionized forms range from 146.62 Ų ([M+H]⁺, m/z 169.05) to 148.01 Ų ([M+Na]⁺, m/z 191.03), suggesting moderate molecular rigidity . The compound is commercially available in quantities from 250 mg to 1 g, priced between €118 and €278 .

Propiedades

IUPAC Name |

4-chloro-2-cyclopropyl-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLILYTYYFLBNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-2-cyclopropyl-6-methylpyrimidine is homogentisate solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway.

Mode of Action

This compound, and its metabolite des-morpholinocarbonyl cyclopyrimorate (DMC), inhibit the activity of HST. This inhibition results in a significant accumulation of homogentisate and a reduction in the level of plastoquinone.

Biochemical Pathways

The compound affects the plastoquinone biosynthesis pathway by inhibiting HST. This leads to a disruption in the normal functioning of the pathway, causing an accumulation of homogentisate and a decrease in plastoquinone.

Pharmacokinetics

It’s known that the compound is metabolized into dmc in plants.

Result of Action

The inhibition of HST by this compound and DMC leads to bleaching symptoms in plants, similar to those caused by existing carotenoid biosynthesis inhibitors. This is due to the disruption of the plastoquinine biosynthesis pathway, which is essential for the normal functioning of plants.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound is used as a herbicide for weed control in rice fields, suggesting that it’s designed to be stable and effective in such environments.

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-cyclopropyl-6-methylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, thereby influencing DNA replication and repair processes.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular functions. Additionally, it can affect cell proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it has been shown to influence the pyrimidine synthesis pathway.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its efficacy and toxicity.

Subcellular Localization

This compound is localized in various subcellular compartments. Its activity and function can be influenced by its subcellular localization. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall activity.

Actividad Biológica

4-Chloro-2-cyclopropyl-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique structure that includes a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.

- Molecular Formula : C8H9ClN2

- Molecular Weight : 168.62 g/mol

- IUPAC Name : this compound

The presence of the chlorine atom at position 4 and the cyclopropyl group at position 2 significantly influence the compound’s reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. These compounds may inhibit bacterial enzymes, leading to cell death. The mechanism often involves interference with DNA replication or repair mechanisms in microbial cells, which is critical for their survival and proliferation.

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies have demonstrated its ability to inhibit the activity of certain enzymes involved in cancer progression. For instance, it has been reported to compete with S-adenosyl methionine (SAM) for binding to the PRC2 complex, which is overexpressed in various cancers such as diffuse large B-cell lymphoma (DLBCL) and breast cancer. This interaction can reverse methylation processes that silence tumor suppressor genes, thereby inhibiting tumor growth .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have shown that these compounds can significantly suppress COX-2 activity, a key enzyme in the inflammatory pathway. For example, some derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The following table summarizes various derivatives and their biological activities:

| Compound Name | Activity Type | IC50 (μmol) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Derivative A (e.g., 5-Bromo variant) | COX-2 Inhibition | 0.04 ± 0.09 | |

| Derivative B | Anticancer (DLBCL) | TBD |

Case Studies

- Antimicrobial Efficacy : A study investigated the efficacy of various pyrimidine derivatives against resistant bacterial strains, showing that compounds similar to this compound exhibited significant bactericidal activity.

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis rates, particularly in DLBCL cells.

- Inflammation Models : In vivo models using carrageenan-induced paw edema showed a marked reduction in inflammation when treated with pyrimidine derivatives, supporting their potential as therapeutic agents for inflammatory diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-2-cyclopropyl-6-methylpyrimidine has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. For instance, it was reported to induce cell death in acute leukemia models at concentrations as low as 44 nM, demonstrating its potential as an anticancer agent .

Agrochemicals

The compound is also explored in the development of agrochemicals. Its structure allows for modifications that can enhance herbicidal or fungicidal properties, contributing to agricultural productivity.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including substitution and cyclization reactions.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of this compound against various human cancer cell lines. Results indicated selective cytotoxicity with IC50 values ranging from 3.05 to 25.0 µM across different cell lines, highlighting its potential as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that derivatives of this compound showed significant antibacterial effects. For example, minimal inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that this compound could be beneficial in treating infections resistant to conventional antibiotics.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential antimicrobial and anticancer agent; induces apoptosis in cancer cells. |

| Agrochemicals | Used in the development of herbicides and fungicides to enhance agricultural productivity. |

| Organic Synthesis | Serves as a building block for synthesizing more complex organic molecules. |

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The table below compares 4-Chloro-2-cyclopropyl-6-methylpyrimidine with key analogues, emphasizing substituent variations and their implications:

Patent and Research Activity

The target compound’s 17 patents surpass its isomer 4-chloro-6-cyclopropyl-2-methylpyrimidine (7 patents), highlighting its preferential use in industrial applications. Patent focus areas include:

- Agrochemicals : Chlorinated pyrimidines are leveraged as intermediates in herbicide synthesis.

- Pharmaceuticals : Cyclopropyl groups are incorporated to improve metabolic stability in protease inhibitors .

Métodos De Preparación

Starting Materials and Key Intermediates

- Pyrimidine Core Precursors: The synthesis often starts from substituted pyrimidines such as 4-chloro-6-methylpyrimidine or 4,6-dichloropyrimidine.

- Cyclopropyl Introduction: The cyclopropyl group is introduced via cyclopropyl-containing reagents, often through nucleophilic substitution or cross-coupling reactions.

- Halogenation: Chlorination at the 4-position is achieved through selective halogenation reagents or by using chlorinated intermediates.

Detailed Preparation Methodologies

Multi-step Synthesis Including Salifying, Cyanamide, and Condensation Reactions

One approach, adapted from related pyrimidine syntheses, involves:

Step A: Salifying Reaction

- React malononitrile with methanol and a composite solvent under anhydrous hydrogen chloride pressure (0-20 atm) at temperatures from -25 to 120 °C.

- This results in the formation of dimethyl propylene diimine dihydrochloride, a key intermediate.

Step B: Cyanamide Reaction

- Treat the salt formed in Step A with potassium hydroxide in aqueous solution (9-13% KOH) at 0-100 °C.

- Add cyanamide solution (H2NCN) to generate 3-amino-3-methoxy-N-cyano-2-propylene imine.

Step C: Condensation Reaction

- Under catalytic conditions, condense the intermediate to form the pyrimidine ring with desired substitutions.

This method, while described for 2-chloro-4,6-dimethoxypyrimidine, provides a conceptual basis for synthesizing related substituted pyrimidines including this compound, by modifying the substituents and reagents accordingly.

Chlorination Using Phosphorus Oxychloride and Organic Amines

A critical step in preparing chlorinated pyrimidines involves the reaction of methoxylated pyrimidines with phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines such as triethylamine or dimethylformamide (DMF). This method is notable for:

-

- Temperature controlled between 70-115 °C, preferably 80-105 °C.

- Reaction time of 3-8 hours.

-

- 4-Chloro-6-methoxypyrimidine reacts with POCl3 and organic amine to yield 4,6-dichloropyrimidine.

- Excess POCl3 is removed by reduced pressure distillation at 50-105 °C under vacuum (-0.05 to -0.095 MPa).

- The reaction mixture is then quenched by dropwise addition into ice water at 0-5 °C to precipitate the product.

- Organic solvent extraction (ethylene dichloride or methylene chloride) and drying with calcium chloride or molecular sieves follow.

- Final crystallization under cooling yields high-purity product.

This chlorination method can be adapted to introduce chlorine selectively at the 4-position, facilitating subsequent substitution with a cyclopropyl group at the 2-position.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 2-position is usually introduced via nucleophilic substitution or transition-metal catalyzed cross-coupling reactions:

-

- A 2-halopyrimidine intermediate (e.g., 2-chloropyrimidine) is reacted with a cyclopropyl nucleophile such as cyclopropylmagnesium bromide (Grignard reagent) or cyclopropyllithium under controlled conditions.

-

- Palladium-catalyzed Suzuki or Negishi coupling between 2-halopyrimidine and cyclopropylboronic acid or cyclopropylzinc reagents.

- These methods provide high regioselectivity and functional group tolerance.

Optimization of solvent, temperature, catalyst, and base is critical to maximize yield and purity.

Purification and Yield Optimization

-

- Recrystallization from appropriate solvents (e.g., ethylene dichloride, methylene chloride).

- Chromatographic methods if necessary.

-

- Removal of excess reagents by vacuum distillation.

- Control of reaction pH during quenching to prevent hydrolysis or decomposition.

- Use of anhydrous conditions to prevent side reactions.

Typical yields reported for chlorinated pyrimidine intermediates exceed 90%, with purity above 99%, indicating efficient synthesis protocols.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (atm or MPa) | Time (hours) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Salifying Reaction | Malononitrile, methanol, composite solvent | -25 to 120 | 0-20 atm HCl | 1-8 | High | Formation of diimine dihydrochloride |

| Cyanamide Reaction | KOH (9-13%), H2NCN solution | 0-100 | Atmospheric | 1-10 | High | Formation of amino-cyano intermediate |

| Condensation Reaction | Catalyst (various) | Variable | Atmospheric | Variable | High | Pyrimidine ring formation |

| Chlorination | POCl3, organic amine (DMF, triethylamine) | 70-115 (opt 80-105) | Vacuum -0.05 to -0.095 MPa | 3-8 | 95-98 | Formation of 4,6-dichloropyrimidine |

| Cyclopropyl Introduction | Cyclopropyl nucleophile or cross-coupling | 0-80 | Atmospheric | 1-12 | Variable | Substitution at 2-position |

Research Findings and Industrial Relevance

- The use of phosphorus oxychloride in the presence of anhydrous organic amines reduces the hazards compared to phosgene-based chlorination, improving safety and environmental impact.

- Vacuum distillation to remove excess POCl3 minimizes waste and improves product purity.

- The stepwise approach allows for modular synthesis, enabling substitution variations at different pyrimidine positions.

- Adaptation of cross-coupling techniques for cyclopropyl introduction enhances selectivity and scalability.

- The described methodologies have been implemented in industrial settings for the production of pyrimidine intermediates, proving their robustness and efficiency.

Q & A

Basic: What safety protocols are critical when handling 4-Chloro-2-cyclopropyl-6-methylpyrimidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if volatilization is likely during synthesis .

- Containment: Conduct reactions in fume hoods or gloveboxes to mitigate exposure to toxic intermediates (e.g., chlorinated byproducts) .

- Waste Management: Segregate halogenated waste in designated containers for professional disposal to avoid environmental contamination .

Basic: Which analytical techniques are optimal for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR with DEPT-135 to confirm substituent positions (e.g., cyclopropyl vs. methyl groups). For example, cyclopropyl protons typically appear as multiplet signals at δ 0.5–1.5 ppm .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths/angles, as demonstrated for analogous 2-chloro-6-methylpyrimidine (R-factor = 0.057) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~199.05 for C₈H₁₀ClN₂) .

Basic: How can researchers optimize purification of this compound?

Methodological Answer:

- Recrystallization: Use ethyl acetate/hexane (3:1 v/v) to remove unreacted starting materials. Monitor purity via TLC (Rf ~0.5 in ethyl acetate).

- Column Chromatography: Employ silica gel with gradient elution (hexane → 30% ethyl acetate) for intermediates with polar functional groups .

- HPLC: For high-purity requirements, use a C18 column with acetonitrile/water (70:30) at 1 mL/min .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Functional Selection: Apply hybrid functionals (e.g., B3LYP) with 6-311+G** basis sets to model chlorine’s electrophilicity. Evidence shows B3LYP achieves <2.4 kcal/mol deviation in thermochemical data .

- Reactivity Mapping: Calculate Fukui indices to identify electrophilic centers (e.g., C4 position in pyrimidine ring) prone to nucleophilic attack.

- Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) to refine activation energy barriers .

Table 1: DFT Performance for Pyrimidine Derivatives

Advanced: How to resolve discrepancies between experimental and computational spectroscopic data for this compound?

Methodological Answer:

- NMR Shifts: If experimental ¹³C shifts diverge >3 ppm from B3LYP predictions:

- Tautomerism: Perform variable-temperature NMR to detect equilibria (e.g., keto-enol shifts) .

Advanced: What strategies enable structure-activity relationship (SAR) studies for medicinal applications of this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs (e.g., replacing cyclopropyl with cyclohexyl) and assay bioactivity (e.g., kinase inhibition) .

- Crystallographic Docking: Use X-ray structures of target proteins (e.g., kinases) to map binding interactions. For example, cyclopropyl’s steric bulk may hinder active-site access .

- Pharmacophore Modeling: Identify critical electronic features (e.g., chlorine’s σ-hole for halogen bonding) using DFT-derived electrostatic potentials .

Advanced: How to assess environmental toxicity of this compound?

Methodological Answer:

- Terrestrial Toxicity Assays: Follow OECD Guideline 207 using earthworms (Eisenia fetida) and measure LC₅₀.

- Degradation Studies: Perform photolysis (UV irradiation) or hydrolysis (pH 7–9) to identify persistent metabolites via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.